molecular formula C6H9NO42- B1681848 2S,4R-4-Methylglutamate CAS No. 31137-74-3

2S,4R-4-Methylglutamate

Cat. No. B1681848
CAS RN: 31137-74-3
M. Wt: 160.15 g/mol
InChI Key: KRKRAOXTGDJWNI-DMTCNVIQSA-L
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Description

2S,4R-4-Methylglutamate is a small molecule that falls under the category of experimental groups . It belongs to the class of organic compounds known as L-alpha-amino acids, which are alpha amino acids that have the L-configuration of the alpha-carbon atom .


Synthesis Analysis

The synthesis of 2S,4R-4-Methylglutamate has been discussed in several studies. For instance, one study used [3H]4MG, which was previously used as a ligand for low-affinity kainate receptors, to establish a binding assay for glutamate transporters (GluTs), as 4MG has also been shown to have affinity for the glial GluTs .


Molecular Structure Analysis

The molecular formula of 2S,4R-4-Methylglutamate is C6H10NO4 . Its average weight is 160.1479 and its monoisotopic weight is 160.060982813 . The structure of 2S,4R-4-Methylglutamate has been determined by cryo-electron microscopy (cryo-EM) at 3.8Å resolution .

Scientific Research Applications

Neurological Studies and Receptor Mapping

  • Kainate Receptor Studies

    "2S,4R-4-Methylglutamate" has been identified as a selective agonist for low-affinity kainate receptor subunits (GluR5 and GluR6). Studies utilizing this compound have contributed to mapping the distribution of these receptors in the mouse brain, which is crucial for understanding neurological processes and potential disorders (Bailey et al., 2001).

  • Brain Mapping in Different Species

    Similar studies have been conducted in other species, such as Macaca fascicularis (crab-eating macaque), to understand the regional distribution of kainate receptors. This research is vital for comparative neurological studies and understanding species-specific brain functions (Carroll et al., 1998).

Pharmacological Research

  • Receptor Agonist Properties

    "2S,4R-4-Methylglutamate" is a potent agonist at homomeric kainate receptors. Its effectiveness and specificity make it an invaluable ligand for examining the role of kainate receptors in CNS function and diseases (Donevan et al., 1998).

  • Understanding Kainate Receptor Antagonism

    The compound has been studied in the context of neuropathic pain, where it showed antinociceptive effects in animal models, indicating a potential therapeutic application in pain management (Sutton et al., 1999).

Molecular and Synthetic Chemistry

  • Synthesis of High-Affinity Ligands

    The chemical synthesis of "2S,4R-4-Methylglutamic acid" has been achieved, yielding a high-affinity ligand for kainate receptors. This synthesis is crucial for producing the compound in sufficient quantities for research and potential therapeutic use (Gu et al., 1995).

  • Investigation of Desensitization Mechanisms

    Studies have explored how various diastereomers of 4-methylglutamate, including "2S,4R-4-Methylglutamate", can activate and desensitize kainate receptors, shedding light on receptor dynamics and potential drug development strategies (Jones et al., 1997).

Ligand Binding and Transporter Studies

  • Glutamate Transporter Characterization

    "2S,4R-4-Methylglutamate" has been used to establish binding assays for glutamate transporters, aiding in the characterization of these crucial components in neurotransmission (Apricó et al., 2001).

  • Study of Excitatory Amino Acid Transporters

    The compound's contrasting actions on different excitatory amino acid transporters have been investigated, revealing insights into the mechanisms of these transporters and their pharmacological properties (Vandenberg et al., 1997).

Future Directions

The future directions of 2S,4R-4-Methylglutamate research could involve further exploration of its interactions with kainate receptors and its potential therapeutic applications. It has been suggested that it could be a useful ligand for evaluating the role of kainate receptors in central nervous system function and disease .

properties

IUPAC Name

(2S,4R)-2-amino-4-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRAOXTGDJWNI-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300044
Record name rel-(4S)-4-Methyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2S,4R-4-Methylglutamate

CAS RN

77842-39-8, 14561-55-8, 31137-74-3
Record name rel-(4S)-4-Methyl-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77842-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-L-glutamic acid, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-DL-glutamic acid, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(4S)-4-Methyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-L-Glutamic acid, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-methyl-DL-Glutamic acid, erythro-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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